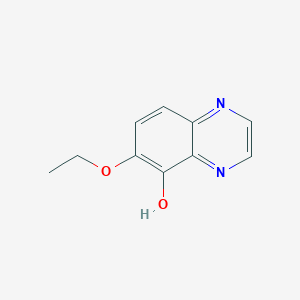
6-Ethoxyquinoxalin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Etoxiquinoxalin-5-ol es un compuesto heterocíclico que pertenece a la familia de las quinoxalinas. Las quinoxalinas son conocidas por sus diversas actividades biológicas y se estudian ampliamente por sus posibles aplicaciones en química medicinal. La estructura de 6-Etoxiquinoxalin-5-ol consiste en un anillo de quinoxalina con un grupo etoxi en la posición 6 y un grupo hidroxilo en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Etoxiquinoxalin-5-ol generalmente implica la condensación de 1,2-diaminobenceno con una dicetona adecuada.
Métodos de producción industrial: La producción industrial de 6-Etoxiquinoxalin-5-ol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Los catalizadores como el paladio o el cobre pueden emplearse para facilitar las reacciones y mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Etoxiquinoxalin-5-ol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 5 se puede oxidar para formar un derivado de quinona.
Reducción: El anillo de quinoxalina se puede reducir para formar derivados de dihidroquinoxalina.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución en condiciones básicas
Productos principales:
Oxidación: Derivados de quinoxalina-5,6-diona.
Reducción: Derivados de dihidroquinoxalina.
Sustitución: Diversos derivados de quinoxalina sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
6-Etoxiquinoxalin-5-ol tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antivirales.
Medicina: Se están realizando investigaciones para explorar su potencial como agente anticancerígeno debido a su capacidad de interactuar con el ADN e inhibir la proliferación celular.
Industria: Se utiliza en el desarrollo de tintes y pigmentos debido a su estructura de cromóforo estable
Mecanismo De Acción
El mecanismo de acción de 6-Etoxiquinoxalin-5-ol implica su interacción con varios objetivos moleculares. Puede intercalarse en el ADN, interrumpiendo el proceso de replicación y provocando la muerte celular. Además, puede inhibir enzimas específicas involucradas en el metabolismo celular, contribuyendo aún más a sus efectos biológicos .
Compuestos similares:
Quinoxalina: El compuesto padre con una estructura similar pero que carece de los grupos etoxi e hidroxilo.
Quinazolina: Otro heterociclo que contiene nitrógeno con diferentes actividades biológicas.
Ftalazina: Un isómero de quinoxalina con propiedades químicas distintas.
Singularidad: 6-Etoxiquinoxalin-5-ol es único debido a la presencia de ambos grupos etoxi e hidroxilo, que confieren reactividad química específica y actividad biológica.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a similar structure but lacking the ethoxy and hydroxyl groups.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
Phthalazine: An isomer of quinoxaline with distinct chemical properties.
Uniqueness: 6-Ethoxyquinoxalin-5-ol is unique due to the presence of both ethoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
6-ethoxyquinoxalin-5-ol |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-8-4-3-7-9(10(8)13)12-6-5-11-7/h3-6,13H,2H2,1H3 |
Clave InChI |
XZNJVGFNZGSARX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=NC=CN=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
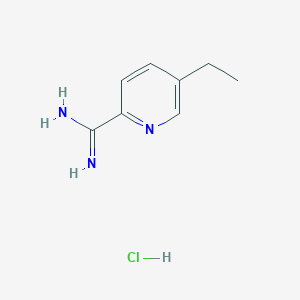
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)

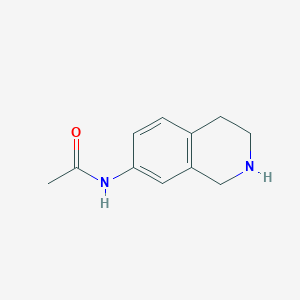
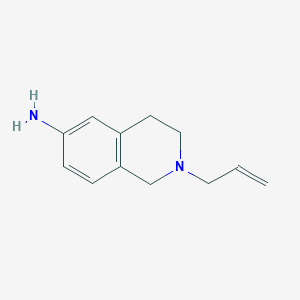
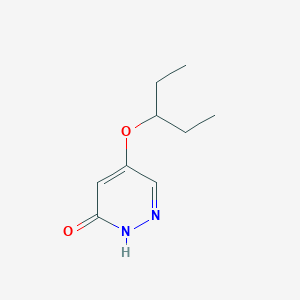
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

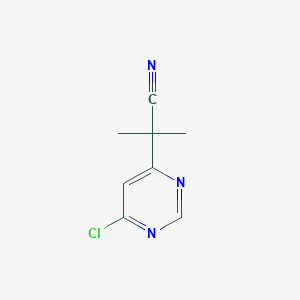
![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)

